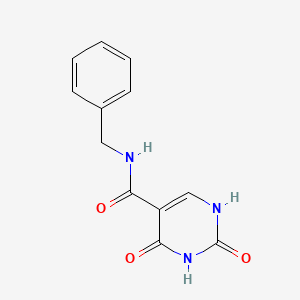

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

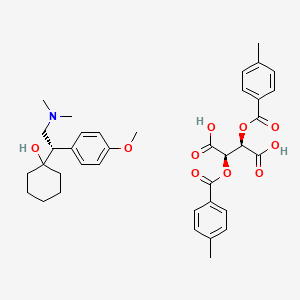

“N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a chemical compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .

Synthesis Analysis

The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of the compound can be established based on spectral data, elemental analyses and alternative synthetic routes whenever possible . More specific details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involving “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” are complex and can involve various reagents . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” can be determined through various analytical techniques . More specific details about the physical and chemical properties can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen

Supramolecular Associations

The compound is involved in forming organic salts through supramolecular associations in proton-transfer adducts. These associations are critical in understanding molecular interactions and hydrogen bonding mechanisms (Portalone, 2010).

Synthesis of Derivatives

It serves as an intermediate in synthesizing various chemical derivatives. For example, it's used for synthesizing tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, highlighting its versatility in chemical synthesis (Fadda et al., 2013).

HIV-1 Reverse Transcriptase Inhibition

An analog of this compound has been investigated as a potent inhibitor of HIV-1 reverse transcriptase, showing its potential in antiviral drug development (Petersen et al., 2001).

Antimicrobial and Antitumor Activities

Some derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Notably, certain derivatives exhibited significant inhibition on bacterial and fungal growth (Akbari et al., 2008). Additionally, it has been used in the synthesis of novel pyrimidiopyrazole derivatives with remarkable in vitro antitumor activity (Fahim et al., 2019).

Ultrasonic-Assisted Dehydrogenation

The compound is involved in the dehydrogenation of tetrahydropyrimidine-5-carboxamides, a process enhanced by ultrasound. This has implications in organic synthesis and industrial applications (Memarian & Soleymani, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-benzyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-10(9-7-14-12(18)15-11(9)17)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,16)(H2,14,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCVHPZNCBEPER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CNC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)